

An In-depth Technical Guide to 16:0 PE MCC: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **16:0 PE MCC**, a maleimide-functionalized phospholipid critical in bioconjugation and the development of advanced drug delivery systems. This document details its physicochemical properties, experimental protocols for its use, and visual representations of key processes to support researchers in its application.

Core Properties of 16:0 PE MCC

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide], commonly known as **16:0 PE MCC**, is a synthetic lipid derivative. Its structure features a phosphoethanolamine headgroup linked to two palmitic acid (16:0) tails and functionalized with a maleimide group via a cyclohexanecarboxamide linker.[1][2] This maleimide group is highly reactive towards thiol groups, making **16:0 PE MCC** an invaluable tool for covalently attaching cysteine-containing peptides, proteins, and other molecules to lipid bilayers, such as those of liposomes.[2][3]

Physicochemical Properties

A summary of the key quantitative data for **16:0 PE MCC** is presented in the table below for easy reference and comparison.



Property	Value	Source
Chemical Formula	C49H86N2O11PNa	[1]
Molecular Weight	933.18 g/mol	[1]
CAS Number	384832-87-5	[1]
Purity	≥95% to >99% (TLC)	[1]
Physical Form	Liquid (in chloroform) or Powder	
Solubility	Soluble in ethanol (1 mg/mL), DMSO (0.5 mg/mL), and Chloroform:Methanol:Water (65:25:4) at 5 mg/mL.	[4]
Storage Temperature	-20°C	[1]

Experimental Protocols

The primary application of **16:0 PE MCC** is in the preparation of functionalized liposomes for targeted drug delivery and other biomedical applications.[1][3] The following section provides a detailed methodology for the key experiments involving **16:0 PE MCC**: the preparation of maleimide-functionalized liposomes and the subsequent conjugation of thiol-containing molecules.

Preparation of Maleimide-Functionalized Liposomes

This protocol describes the formation of liposomes incorporating **16:0 PE MCC** into their lipid bilayer.

Materials:

- Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
- Cholesterol
- 16:0 PE MCC



- Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer, pH 7.0-7.5)
- Organic solvent (e.g., chloroform, chloroform:methanol mixture)

Procedure:

- Lipid Film Hydration:
 - In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and 16:0 PE MCC in the organic solvent at a desired molar ratio. A typical ratio might be
 DPPC:Cholesterol:16:0 PE MCC (e.g., 55:40:5).
 - Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
 - Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration and Vesicle Formation:
 - Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation. This
 results in the formation of multilamellar vesicles (MLVs).
- Vesicle Size Reduction (Extrusion):
 - To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
 - Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should be carried out at a temperature above the phase transition temperature of the primary lipid.

Thiol-Maleimide Conjugation to Liposomes

This protocol details the covalent attachment of a thiol-containing molecule (e.g., a cysteine-terminated peptide) to the surface of the prepared maleimide-functionalized liposomes.

Materials:

Maleimide-functionalized liposomes



- Thiol-containing molecule (e.g., peptide, protein)
- Reaction buffer (degassed, pH 7.0-7.5, e.g., PBS, HEPES)
- (Optional) Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
- Purification column (e.g., size-exclusion chromatography, gel filtration)

Procedure:

- Preparation of the Thiolated Molecule:
 - Dissolve the thiol-containing molecule in the degassed reaction buffer.
 - If the molecule contains disulfide bonds, it may be necessary to reduce them to free thiols.
 Incubate the molecule with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. Dithiothreitol (DTT) can also be used, but excess DTT must be removed before conjugation.
- Conjugation Reaction:
 - Add the solution of the thiolated molecule to the maleimide-functionalized liposome suspension. A molar excess of the maleimide lipid to the thiol-containing molecule is often used to ensure efficient conjugation.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,
 protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.[2]
- Purification of the Conjugate:
 - Remove unreacted molecules from the liposome-conjugate suspension using sizeexclusion chromatography or dialysis.

Visualizations

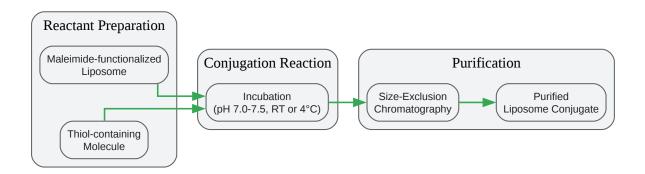
The following diagrams illustrate the key experimental workflows described above.





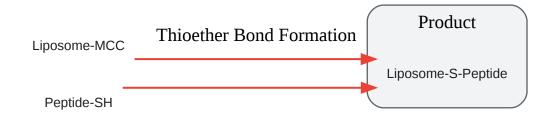
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Caption: Workflow for the preparation of unilamellar liposomes.



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Caption: Workflow for thiol-maleimide conjugation to liposomes.



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Caption: The chemical reaction of thiol-maleimide conjugation.



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